ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thiophene core substituted with a (5Z)-configured methylidene group linked to a 2,5-dimethyl-1-(3-methylphenyl)pyrrole moiety. Additional functional groups include a 4-ethylanilino substituent at position 2 and an ethyl ester at position 2. Its molecular architecture combines pyrrole and thiophene rings, which are common in pharmaceuticals and materials science due to their electronic and binding properties .
Properties
Molecular Formula |
C29H30N2O3S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-6-21-11-13-23(14-12-21)30-28-26(29(33)34-7-2)27(32)25(35-28)17-22-16-19(4)31(20(22)5)24-10-8-9-18(3)15-24/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28? |
InChI Key |
KOKNNRSEMJKMQX-LGSKZASQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Coupling Reactions: The pyrrole and thiophene rings are then coupled through various organic reactions, such as the Knoevenagel condensation, to form the final product.
Industrial production methods would likely involve optimization of these reactions to maximize yield and purity, as well as scaling up the process to meet demand.
Chemical Reactions Analysis
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents can be replaced by nucleophiles such as halides or amines.
Scientific Research Applications
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Due to its unique structure, it can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and analogous molecules derived from the evidence.
Core Heterocyclic Systems
- Target Compound : Contains a thiophene ring fused with a 4-oxo group and a pyrrole substituent. The Z-configuration at the methylidene group (5Z) may influence planarity and intermolecular interactions .
- Analog 1 : Ethyl (5E)-5-[[2,5-Dimethyl-1-Arylpyrrol-3-yl]Methylene]-2-Methyl-4-Oxo-1H-Pyrrole-3-Carboxylate ():
- Analog 2: 3-[(5Z)-5-[[4-Ethenyl-3-Methyl-5-Oxopyrrol-2-ylidene]Methyl]Pyrrol-3-yl]Propanoate (): Contains three pyrrole rings instead of a thiophene-pyrrole hybrid. Smaller molecular weight (C₂₄H₂₄N₃O₄ vs. target’s estimated C₃₅H₃₅N₃O₃S) and reduced lipophilicity due to the absence of an ethyl ester .
Substituent Effects
- Aryl Group Impact : The 3-methylphenyl group in the target compound may enhance steric bulk and hydrophobicity compared to 4-methoxyphenyl (Analog 3) or smaller aryl groups (Analog 4). This could influence membrane permeability or target binding .
- Anilino Group: The 4-ethylanilino substituent in the target compound is unique among analogs. Ethyl groups may improve metabolic stability compared to the 4-fluorophenylamino group in Analog 3, which could increase polarity .
Biological Activity
Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 472.6 g/mol. Its structure features multiple functional groups, including a carboxylate and an oxo group, contributing to its biological reactivity. The presence of both pyrrole and thiophene rings enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O3S |
| Molecular Weight | 472.6 g/mol |
| Key Functional Groups | Carboxylate, Oxo |
| Structural Features | Pyrrole ring, Thiophene ring |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrrole Ring : Utilizing precursors that facilitate the cyclization necessary to form the pyrrole structure.
- Introduction of Substituents : Employing specific reagents to introduce the ethylanilino and methylidene groups.
- Final Coupling Reactions : Completing the synthesis through coupling reactions to form the final compound.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Anticancer Activity
- Studies have shown that ethyl (5Z)-5-[...]-carboxylate can inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
- For example, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial effects against several pathogens.
- In vitro assays indicated effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
3. Enzyme Inhibition
- Preliminary studies suggest that ethyl (5Z)-5-[...]-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways.
- This inhibition could modulate biological processes relevant to disease states.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound binds to specific receptors or enzymes, altering their activity and subsequently modulating various signaling pathways. This interaction may lead to downstream effects such as:
- Modulation of apoptotic pathways in cancer cells.
- Disruption of bacterial metabolic processes in pathogens.
Case Studies
-
Anticancer Efficacy Study
- A study conducted on human breast cancer cell lines revealed that treatment with ethyl (5Z)-5-[...]-carboxylate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
-
Antimicrobial Testing
- Tests against Staphylococcus aureus showed significant reduction in bacterial colonies when treated with varying concentrations of the compound, demonstrating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
